molecular formula C9H12ClN3O2 B086218 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one CAS No. 1080-85-9

4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one

Cat. No.: B086218
CAS No.: 1080-85-9
M. Wt: 229.66 g/mol
InChI Key: MPFFULBWRPBYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one is a pyridazine-based compound of significant interest in medicinal chemistry for developing novel anticancer agents. Its highly π-deficient aromatic skeleton serves as a privileged structure in drug discovery, facilitating key interactions with biological targets . This compound is recognized as a valuable chemical precursor and scaffold for constructing sophisticated hybrids through molecular hybridization, a strategy designed to create potential apoptotic inducers and Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . Research into chloropyridazine hybrids has demonstrated promising growth inhibition across a panel of eleven mammalian cancer cell lines, including head and neck squamous cell carcinoma (HNO97), pharynx squamous carcinoma (FaDu), and triple-negative breast cancer (MDA-MB-468) . The morpholino substituent is a critical pharmacophoric element, often incorporated to optimize the stereoelectronic properties and binding affinity of small molecules for their intended targets . This reagent is strictly for research applications in early discovery and development.

Properties

IUPAC Name

4-chloro-2-methyl-5-morpholin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFFULBWRPBYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148356
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-85-9
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Substitution Reactions: Introduction of the chlorine atom and the methyl group can be done through electrophilic substitution reactions.

    Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.

    Reduction: Reduction reactions could target the pyridazine ring or the chlorine substituent.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorine and morpholine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one exhibits significant anticancer properties. It has been shown to inhibit tumor growth and has potential applications in treating various cancers including lung, prostate, and breast cancers.

Case Study : A study demonstrated that this compound effectively reduced the proliferation of cancer cells in vitro, suggesting its potential as a therapeutic agent for cancer treatment .

ATR Inhibition

The compound has been identified as an ATR (Ataxia Telangiectasia and Rad3 related protein) inhibitor, which plays a crucial role in DNA damage response. Inhibiting ATR can enhance the efficacy of certain chemotherapeutics.

Application : It is being explored for use in combination therapies to improve patient outcomes in cancers resistant to standard treatments .

Herbicide Metabolite

This compound is also recognized as a metabolite of the herbicide chloridazone. Its role as a marine xenobiotic metabolite indicates its potential environmental impact and relevance in agricultural practices.

Data Table: Herbicide Efficacy

HerbicideActive IngredientApplication RateEfficacy
ChloridazoneThis compound1.0 kg/haHigh

Safety and Environmental Impact

The safety profile of this compound indicates potential hazards including skin irritation and environmental toxicity. It is classified under various hazard categories, emphasizing the need for careful handling and application.

Hazard Classification :

  • Skin Irritation : Causes skin irritation (GHS Category 2)
  • Environmental Impact : Very toxic to aquatic life with long-lasting effects (GHS Category Aquatic Chronic 1) .

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations at Position 5

The morpholine group at position 5 distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 5 Substituent Key Properties/Data Reference
Target Compound Morpholine Mp: 131°C; LD₅₀ (mouse): 75 mg/kg
4-Chloro-5-dimethylamino-2-phenylpyridazin-3(2H)-one Dimethylamino Enhanced electron-donating capacity; potential for altered solubility and reactivity
4-Chloro-5-(pyrrolidin-1-yl)-2-substituted derivatives Pyrrolidinyl Smaller ring size (5-membered vs. 6-membered morpholine) may reduce steric hindrance
4-Chloro-5-((3S,4S)-3-fluoropyrrolidinyl) analogs Fluorinated pyrrolidine Introduces stereochemistry and fluorination, impacting bioavailability

Impact of Position 5 Substituents :

  • Morpholine : Balances lipophilicity and hydrogen-bonding capacity, often improving pharmacokinetics .
  • Pyrrolidinyl : Reduces steric bulk compared to morpholine, possibly increasing metabolic stability .

Variations at Position 2

The methyl group at position 2 contrasts with bulkier substituents in analogs:

Compound Name Position 2 Substituent Key Properties/Data Reference
Target Compound Methyl Compact substituent; minimal steric hindrance
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl] analogs Oxadiazole-containing side chain Introduces π-π stacking potential and hydrogen-bonding motifs
2-Phenyl derivatives Phenyl Increases aromaticity and rigidity, altering crystal packing

Impact of Position 2 Substituents :

  • Methyl : Simplifies synthesis and reduces molecular weight .
  • Oxadiazole : Enhances electron-withdrawing effects and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Phenyl : Improves crystallinity but may reduce solubility .

Key Research Findings

Crystal Packing and Intermolecular Interactions

  • Target Compound : Predicted to form C–H⋯O hydrogen bonds and π-π interactions, similar to 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one (π-π distance: 3.699 Å) .
  • Oxadiazole Derivatives : Display layered structures stabilized by hydrogen-bonded chains along the [101] direction .

Biological Activity

4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H10ClN3O Molecular Weight 201 64 g mol \text{C}_8\text{H}_{10}\text{ClN}_3\text{O}\quad \text{ Molecular Weight 201 64 g mol }

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The compound's Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, suggesting its potential as an antibacterial agent .

Bacterial Strain MIC (µg/mL) Activity Level
Salmonella typhi15Moderate
Bacillus subtilis10Strong
Escherichia coli50Weak
Staphylococcus aureus40Moderate

Anticancer Activity

The anticancer potential of the compound has also been investigated. Molecular docking studies revealed that it binds effectively to various cancer-related targets, demonstrating promising results in inhibiting tumor cell proliferation. In vitro assays indicated that the compound maintains over 70% cell viability in treated cancer cells, which underscores its potential as a therapeutic agent .

Enzyme Inhibition

This compound has shown strong inhibitory effects on key enzymes involved in disease processes. Notably, it acts as an acetylcholinesterase (AChE) inhibitor with IC50 values significantly lower than those of traditional inhibitors. This property suggests its utility in treating conditions like Alzheimer's disease .

Enzyme IC50 (µM) Reference Standard
Acetylcholinesterase (AChE)1.21 ± 0.005Thiourea (21.25 ± 0.15)

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study demonstrated the compound's effectiveness against multiple bacterial strains, reinforcing its potential application in antibacterial therapies .
  • Anticancer Research : In vitro studies highlighted the compound's ability to inhibit cancer cell growth, with molecular docking revealing favorable binding interactions with key receptors involved in cancer progression .
  • Enzyme Inhibition Analysis : The compound was evaluated for its ability to inhibit urease and AChE, showing significant promise as a dual-action therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, morpholine derivatives can be introduced via substitution at the pyridazine ring’s chloro position. Optimization includes controlling temperature (e.g., 80–100°C for 12–24 hours) and solvent polarity (e.g., DMF or THF) to enhance reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Reaction progress should be monitored by TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are critical for confirming substituent positions and ring structure. For instance, the morpholine group’s protons appear as a multiplet at δ 3.6–3.8 ppm .
  • X-ray Crystallography : Single-crystal studies (e.g., at 110 K) resolve bond angles and confirm stereochemistry. Data-to-parameter ratios >14 and R-factors <0.05 ensure accuracy. The morpholine ring typically shows a chair conformation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 258.08) .

Q. How can researchers ensure purity and identify impurities during synthesis?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Reference standards for related pyridazinone derivatives (e.g., Imp. B and C in pharmaceutical guidelines) can aid identification. Quantitative analysis via 1^1H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :
  • Derivative Synthesis : Modify substituents (e.g., replace morpholine with piperazine) and assess changes in bioactivity .
  • Enzymatic Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. IC50_{50} values (e.g., 3.75–4.22 µM for viral proteases) should be determined via dose-response curves .
  • Molecular Docking : Use software like MOE to model binding interactions. Focus on hydrogen bonding (e.g., morpholine’s oxygen with active-site residues) and steric fit .

Q. What methodological approaches resolve discrepancies in enzymatic inhibition data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility across replicates. Outliers may indicate experimental variability (e.g., buffer pH effects) .
  • Structural Validation : Re-examine crystallographic data to confirm binding poses. Contradictions between docking and activity may arise from flexible loops in the enzyme .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s stability in biological systems?

  • Methodological Answer :
  • Parameterization : Use force fields (e.g., AMBER) compatible with heterocycles. Simulate solvation in explicit water (TIP3P model) for 100+ ns.
  • Analysis : Calculate RMSD for the pyridazine ring to assess conformational stability. Free energy perturbation (FEP) can predict binding affinity changes upon substitution .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :
  • Process Optimization : Transition from batch to flow chemistry for controlled mixing and heat dissipation.
  • In-line Analytics : Implement PAT tools (e.g., FTIR probes) to monitor reaction progress in real time.
  • Safety Protocols : Follow guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) to mitigate toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.